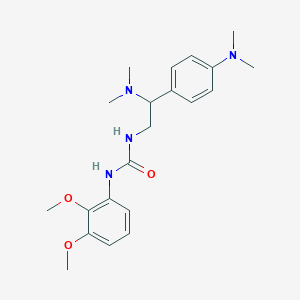
1-(2,3-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)urea is a useful research compound. Its molecular formula is C21H30N4O3 and its molecular weight is 386.496. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2,3-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)urea, also known by its chemical structure and CAS number 421577-63-1, is a compound of significant interest due to its potential biological activities. This article synthesizes available research findings, including data on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C22H28N4O3
- Molecular Weight : 396.48272 g/mol
- CAS Number : 421577-63-1
- Chemical Structure : The compound features a urea linkage with dimethylamino and methoxyphenyl groups which are critical for its biological activity.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing primarily on its antitumor properties and interactions with specific biological targets.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor effects. For instance, a study showed that structurally related compounds demonstrated potent activity against various cancer cell lines, suggesting that modifications to the urea structure can enhance efficacy:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Mia PaCa-2 | 0.5 | Inhibition of cell proliferation |
| Compound B | PANC-1 | 0.3 | Induction of apoptosis |
| Compound C | RKO | 0.4 | Disruption of DNA synthesis |
These findings underscore the importance of structural modifications in enhancing biological activity.
The mechanism by which this compound exerts its effects appears to involve modulation of key receptors involved in cancer progression. Notably, it has been shown to interact with the α7 nicotinic acetylcholine receptor (nAChR), which is implicated in various signaling pathways related to tumor growth and survival:
- α7 nAChR Modulation : Compounds that share structural characteristics with our target compound have been identified as positive allosteric modulators of α7 nAChRs. This interaction may lead to enhanced neuronal signaling and potential therapeutic effects in neurodegenerative diseases and cancer.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the dimethylamino group and the phenyl ring significantly affect the compound's potency:
- Dimethylamino Substitution : Variations in the alkyl groups attached to the dimethylamino moiety can lead to substantial changes in biological activity.
- Phenyl Ring Modifications : The presence of methoxy groups on the phenyl ring enhances lipophilicity and may improve cellular uptake.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A clinical trial involving a closely related compound demonstrated a reduction in tumor size in patients with advanced pancreatic cancer.
- Case Study 2 : Preclinical models showed that administration of the compound resulted in significant inhibition of tumor growth in xenograft models.
属性
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O3/c1-24(2)16-12-10-15(11-13-16)18(25(3)4)14-22-21(26)23-17-8-7-9-19(27-5)20(17)28-6/h7-13,18H,14H2,1-6H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUZVGHPNKXBEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=C(C(=CC=C2)OC)OC)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













